molecular formula C16H26N2O3 B7460684 1-Cyclopentyl-4-(2,6-dimethylmorpholine-4-carbonyl)pyrrolidin-2-one

1-Cyclopentyl-4-(2,6-dimethylmorpholine-4-carbonyl)pyrrolidin-2-one

Katalognummer B7460684
Molekulargewicht: 294.39 g/mol
InChI-Schlüssel: FTASSFJNRNWDHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopentyl-4-(2,6-dimethylmorpholine-4-carbonyl)pyrrolidin-2-one, also known as CPP-109, is a synthetic compound that has shown potential as a treatment for addiction to drugs such as cocaine and methamphetamine. CPP-109 is a derivative of the naturally occurring compound gamma-hydroxybutyrate (GHB), which has been used as a recreational drug and as a treatment for narcolepsy.

Wirkmechanismus

1-Cyclopentyl-4-(2,6-dimethylmorpholine-4-carbonyl)pyrrolidin-2-one works by inhibiting the enzyme that breaks down GHB in the brain. This leads to an increase in GHB levels, which in turn activates a specific type of receptor in the brain known as the GABA-B receptor. Activation of this receptor has been shown to reduce the release of dopamine, a neurotransmitter that is involved in the reward pathway associated with drug addiction.
Biochemical and Physiological Effects:
1-Cyclopentyl-4-(2,6-dimethylmorpholine-4-carbonyl)pyrrolidin-2-one has been shown to have a number of biochemical and physiological effects. In addition to its ability to reduce drug self-administration, 1-Cyclopentyl-4-(2,6-dimethylmorpholine-4-carbonyl)pyrrolidin-2-one has been shown to reduce anxiety and depression-like behaviors in rats. It has also been shown to increase the activity of certain enzymes involved in the metabolism of GHB.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 1-Cyclopentyl-4-(2,6-dimethylmorpholine-4-carbonyl)pyrrolidin-2-one as a research tool is its specificity for the enzyme that breaks down GHB. This allows researchers to study the effects of GHB activation on the brain without the confounding effects of other drugs. One limitation of 1-Cyclopentyl-4-(2,6-dimethylmorpholine-4-carbonyl)pyrrolidin-2-one is its potential for off-target effects, as it has been shown to interact with other enzymes in addition to the GHB-degrading enzyme.

Zukünftige Richtungen

Future research on 1-Cyclopentyl-4-(2,6-dimethylmorpholine-4-carbonyl)pyrrolidin-2-one could focus on its potential as a treatment for other types of addiction, such as opioid addiction. Additionally, further studies could investigate the long-term effects of 1-Cyclopentyl-4-(2,6-dimethylmorpholine-4-carbonyl)pyrrolidin-2-one on the brain and behavior. Finally, research could focus on developing more specific and potent inhibitors of the GHB-degrading enzyme to improve the efficacy and safety of 1-Cyclopentyl-4-(2,6-dimethylmorpholine-4-carbonyl)pyrrolidin-2-one and related compounds.

Synthesemethoden

1-Cyclopentyl-4-(2,6-dimethylmorpholine-4-carbonyl)pyrrolidin-2-one can be synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of cyclopentanone with 2,6-dimethylmorpholine to form a cyclic imine intermediate. This intermediate is then reacted with acetic anhydride to form the final product, 1-Cyclopentyl-4-(2,6-dimethylmorpholine-4-carbonyl)pyrrolidin-2-one.

Wissenschaftliche Forschungsanwendungen

1-Cyclopentyl-4-(2,6-dimethylmorpholine-4-carbonyl)pyrrolidin-2-one has been studied extensively for its potential as a treatment for addiction. In preclinical studies, 1-Cyclopentyl-4-(2,6-dimethylmorpholine-4-carbonyl)pyrrolidin-2-one has been shown to reduce the self-administration of cocaine and methamphetamine in rats. Clinical trials have also shown promising results, with 1-Cyclopentyl-4-(2,6-dimethylmorpholine-4-carbonyl)pyrrolidin-2-one reducing cocaine use in human subjects.

Eigenschaften

IUPAC Name

1-cyclopentyl-4-(2,6-dimethylmorpholine-4-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3/c1-11-8-17(9-12(2)21-11)16(20)13-7-15(19)18(10-13)14-5-3-4-6-14/h11-14H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTASSFJNRNWDHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2CC(=O)N(C2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-4-(2,6-dimethylmorpholine-4-carbonyl)pyrrolidin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.